N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a biphenyl core linked to an isoxazole moiety through a propyl chain
Properties
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-4-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15-14-19(24-22-15)8-5-13-21-20(23)18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPUVCOEOOGJJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1’-biphenyl]-4-carboxamide typically involves the condensation of 3-methylisoxazole with a biphenyl derivative. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the amide bond . The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and efficiency. The use of high-throughput screening methods can also aid in identifying the most effective reaction conditions and catalysts for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The biphenyl and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-methylisoxazol-3-yl)malonamide: Shares the isoxazole moiety but differs in the overall structure and properties.
N-(3-(3-methylisoxazol-5-yl)propyl)benzofuran-2-carboxamide: Similar in structure but contains a benzofuran ring instead of a biphenyl core.
Uniqueness
N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of the biphenyl and isoxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic organic compound that combines a biphenyl core with an isoxazole moiety. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-4-phenylbenzamide. It possesses the following structural characteristics:
- Biphenyl Core : Provides stability and hydrophobic properties.
- Isoxazole Ring : Contributes to its biological activity through interactions with various biological targets.
Research suggests that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways.
- Antiviral Activity : Preliminary studies indicate potential efficacy against certain viral infections, similar to other isoxazole derivatives.
- Anti-inflammatory Properties : Its structural components suggest possible anti-inflammatory effects, which are under investigation.
Antiviral Activity
Recent studies have shown that compounds with similar structures exhibit antiviral properties. For instance, modifications on the isoxazole moiety have led to derivatives with significant activity against viruses such as Coxsackievirus B3 and Influenza A. The selectivity index (SI) values for these derivatives ranged from 125 to 248, indicating a favorable therapeutic window .
| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| 28c | 53.2 | >400 | >7.5 |
| 28d | 203.8 | >400 | <2 |
| 35a | 18.96 | >300 | >15 |
| Pleconaril | 6.8 | >400 | 130 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vitro assays. Compounds with similar biphenyl and isoxazole structures have shown inhibition of pro-inflammatory cytokines in cell culture models.
Case Studies
Several case studies highlight the compound's biological activities:
- Study on Enzyme Inhibition : A study assessed the compound's ability to inhibit specific kinases involved in cancer progression. Results indicated a dose-dependent inhibition with an IC50 value comparable to known inhibitors .
- Antiviral Efficacy Assessment : In a comparative study against standard antiviral agents, this compound demonstrated promising results in reducing viral loads in infected cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
